Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine structure
Nome do Produto:N,N-Diethyl-m-toluidine
N.o CAS:91-67-8
MF:C11H17N
MW:163.259382963181
MDL:MFCD00035795
CID:34616
PubChem ID:66679

N,N-Diethyl-m-toluidine Propriedades químicas e físicas

Nomes e Identificadores

    • N,N-Diethyl-3-methylaniline
    • N,N-Diethyl-m-toluidine
    • N,N-dimethyl-m-toluidine
    • N,N-Diethyl-m-toluidine [for Biochemical Research]
    • 3-Methyl-N,N-diethylaniline
    • 3-Diethylaminotoluene
    • DMT
    • m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
    • 1-(Diethylamino)-3-methylbenzene
    • 3-(Diethylamino)-1-methylbenzene
    • 3-(Diethylamino)toluene
    • 3-(N,N-Diethylamino)toluene
    • N,N-Diethyl-m-methylaniline
    • NSC 96629
    • m-Methyl(diethylamino)benzene
    • m-Methyl-N,N-diethylaniline
    • N,N-二乙基间甲苯胺
    • Benzenamine, N,N-diethyl-3-methyl-
    • N,N-Diethyl-m-toluidinium ion
    • m-Toluidine, N,N-diethyl-
    • meta-Methyl(diethylamino)benzene
    • N,N-Diethyl-3-methylbenzenamine
    • CIPVVROJHKLHJI-UHFFFAOYSA-N
    • meta-Toluidine, N,N-d
    • 3-Methyl-N,N-diethylbenzenamine
    • ADAL1085203
    • EN300-20531
    • AI3-28462
    • SCHEMBL457496
    • Benzenamine,N-diethyl-3-methyl-
    • FT-0629480
    • n,n-diethyl-m-toluidin
    • meta-Toluidine, N,N-diethyl-
    • CHEMBL3561120
    • DTXCID5031183
    • N,N-diethyl-N-(3-methylphenyl)amine
    • UNII-E5635R949A
    • BS-18948
    • 91-67-8
    • meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
    • CS-W014316
    • D0532
    • Z104478590
    • W-100302
    • EINECS 202-089-3
    • E5635R949A
    • F16460
    • InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
    • N,N-Diethyl-m-toluidine, >=99.0% (GC)
    • NSC-96629
    • D3868
    • Tox21_304015
    • AKOS009031464
    • NCGC00357228-01
    • m-Toluidine,N-diethyl-
    • AC-11303
    • LS-28256
    • NSC96629
    • MFCD00035795
    • CAS-91-67-8
    • DTXSID1052610
    • m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethyl-3-methylbenzenamine (ACI)
    • aniline, N,N-diethyl-3-methyl-
    • NS00039404
    • MDL: MFCD00035795
    • Inchi: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
    • Chave InChI: CIPVVROJHKLHJI-UHFFFAOYSA-N
    • SMILES: C1C=C(C)C=C(N(CC)CC)C=1

Propriedades Computadas

  • Massa Exacta: 163.13600
  • Massa monoisotópica: 163.1361
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 118
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 3.2
  • Contagem de Tautomeros: nothing
  • XLogP3: 3.5

Propriedades Experimentais

  • Cor/Forma: Colorless or light yellow liquid.
  • Densidade: 0.92
  • Ponto de Fusão: 46.25°C (estimate)
  • Ponto de ebulição: 107°C/11mmHg(lit.)
  • Ponto de Flash: 101 ºC
  • Índice de Refracção: 1.535-1.537
  • PSA: 3.24000
  • LogP: 2.84120
  • Solubilidade: It can be miscible with ethanol and ether.
  • FEMA: 2744

N,N-Diethyl-m-toluidine Informações de segurança

  • Símbolo: GHS06 GHS09
  • Pedir:warning
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301,H311,H331,H411
  • Declaração de Advertência: P261,P273,P280,P301+P310,P311
  • Número de transporte de matérias perigosas:UN 1708 6.1/PG 2
  • WGK Alemanha:2
  • Código da categoria de perigo: R20/21/22;R36/37/38
  • Instrução de Segurança: S24/25-S61-S45-S36/37-S28
  • RTECS:CX9869375
  • Identificação dos materiais perigosos: T N
  • Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Frases de Risco:R20/21/22; R36/37/38

N,N-Diethyl-m-toluidine Dados aduaneiros

  • CÓDIGO SH:2921430090
  • Dados aduaneiros:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Diethyl-m-toluidine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3868-5G
N,N-Diethyl-m-toluidine [for Biochemical Research]
91-67-8 >99.0%(GC)
5g
¥320.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69950-25g
N,N-Diethyl-3-methylaniline
91-67-8
25g
¥56.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0532-25ml
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC&T)
25ml
¥150.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046709-1kg
N,N-Diethyl-3-methylaniline
91-67-8 95%
1kg
¥374.00 2024-04-25
Enamine
EN300-20531-0.25g
N,N-diethyl-3-methylaniline
91-67-8 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69950-100g
N,N-Diethyl-3-methylaniline
91-67-8
100g
¥156.0 2021-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D140168-1g
N,N-Diethyl-m-toluidine
91-67-8 >99.0%(GC)
1g
¥29.00 2021-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3868-5g
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC)
5g
¥375.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
LV555-25ml
N,N-Diethyl-m-toluidine
91-67-8 99%
25ml
¥80.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3868-1g
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC)
1g
¥140.0 2022-06-10

N,N-Diethyl-m-toluidine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium
Referência
Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compounds
Kosugi, Masanori; et al, Nippon Kagaku Kaishi, 1985, (3), 547-51

Synthetic Routes 2

Condições de reacção
Referência
Process for producing N,N-dialkyl derivatives of aniline and toluidines
, Hungary, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 50 °C
1.2 Reagents: Water
Referência
Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source
Zhang, Lei; et al, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 90 °C
Referência
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Referência
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 6

Condições de reacção
Referência
Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts
, Federal Republic of Germany, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.8 h, rt
Referência
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ,  Hexane ;  12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  CataCXium A Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Referência
Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions
, China, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene
Referência
A new improved catalyst for the palladium-catalyzed amination of aryl chlorides
Ehrentraut, Andreas; et al, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  50 °C
1.2 Reagents: Water
Referência
Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water
Zhao, Dan; et al, RSC Advances, 2013, 3(26), 10272-10276

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
Photochemical Cleavage of Benzylic C-N Bond To Release Amines
Wang, Pengfei; et al, Journal of Organic Chemistry, 2016, 81(15), 6195-6200

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ;  4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Referência
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
Referência
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Referência
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Xylene
Referência
Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent
Pop, I.; et al, Revue Roumaine de Chimie, 1988, 33(3), 283-90

Synthetic Routes 17

Condições de reacção
Referência
Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols
, Germany, , ,

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: Toluene
Referência
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Synthetic Routes 19

Condições de reacção
Referência
Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines
Saitoh, Terunobu; et al, Journal of Organic Chemistry, 2006, 71(17), 6414-6419

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Referência
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  36 h, 90 °C
Referência
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Hydrogen ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium ,  Lipase CaLB (Candida antarctica) ;  12 h, 25 °C
Referência
A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach
Ganesh, Krithika; et al, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  6 h, 140 °C
Referência
Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations
Kleist, Wolfgang; et al, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Referência
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Perchloric acid ,  Zinc chloride
1.2 -
Referência
Highly selective method for the synthesis of substituted alkylpyridines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4

Synthetic Routes 26

Condições de reacção
Referência
Photochemical reactions of substituted benzenes with aliphatic amines
Gilbert, Andrew; et al, Journal of the Chemical Society, 1981, (1), 295-302

N,N-Diethyl-m-toluidine Raw materials

N,N-Diethyl-m-toluidine Preparation Products

N,N-Diethyl-m-toluidine Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-67-8)N,N-Diethyl-m-toluidine
Número da Ordem:sfd6233
Estado das existências:in Stock
Quantidade:200KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally

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